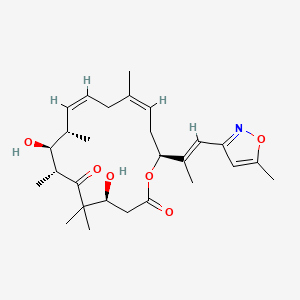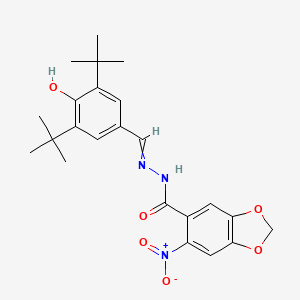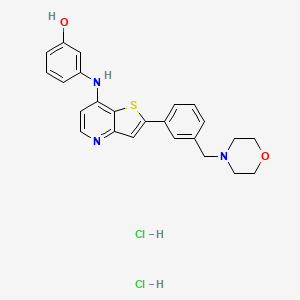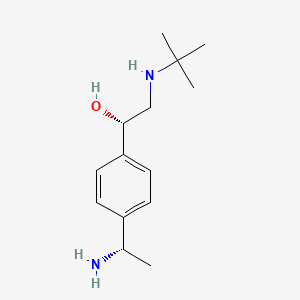
TPT197 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TPT-197 is a thiophene thiourea derivative with molecule weight 197 in free base form. There is no formal name yet, we temporally call this molecule as TPT-197. Please also see similar products: TPT-197; TPT-260; TPT-172.
Applications De Recherche Scientifique
Genome-Editing Technologies in Adoptive T Cell Immunotherapy for Cancer
Genome-editing technologies like CRISPR-Cas9 have enabled the precise editing of genes within the genome, presenting a robust platform to optimize the activity of engineered T cells in cancer treatment. This advancement is exemplified by engineered T cell therapies, such as CD19-directed chimeric antigen receptor T cells (CART19), which have shown significant efficacy in specific patient populations. The FDA-approved CTL019, or KYMRIAH™, represents a milestone in adoptive T cell therapies, highlighting the potential of genome-editing technologies in this field (Singh et al., 2017).
Chimeric Antigen Receptor T-cell Therapy for Hematological Malignancies
The designation of CTL019 as a 'breakthrough therapy' by the FDA underscores the significant progress in chimeric antigen receptor T-cell (CAR-T) therapy for hematological malignancies. These therapies, targeting CD19, have demonstrated considerable efficacy, leading to the launch of numerous clinical trials and the treatment of high-risk B-cell malignancies. This development marks a pivotal moment in harnessing the immune system's power in ways previously unseen, with further research underway to extend CAR T-cell therapy beyond B-cell malignancies (Gill & June, 2015).
Triphenyltin Compounds in Marine Ecosystems: Environmental and Health Impact
While not directly connected to TPT197 HCl, research on triphenyltin (TPT) compounds reveals their significant environmental and health impacts. Used as biocides in marine vessels and agriculture, these compounds have led to worldwide contamination of coastal waters. Their resistance to biotransformation and potential to bioaccumulate poses risks to marine life and, indirectly, to humans through seafood consumption. This calls for regular monitoring and a comprehensive understanding of TPT's ecological and health implications (Yi et al., 2012).
Endocrine Disrupting Toxicity of Triphenyltin
The endocrine-disrupting effects of TPT, another compound related to TPT197 HCl, have been extensively studied across various species, from aquatic animals to mammals. TPT has been observed to induce morphological and physiological changes in the animal endocrine system, impacting reproductive functions and causing abnormalities like imposex in aquatic animals and reproductive disorders in mammals. Recognizing TPT as a major endocrine disruptor is crucial for understanding its toxic effects on different tissues and its pathogenic implications on endocrine, metabolic, neurological, and reproductive functions (He, Li, & Li, 2020).
Propriétés
Formule moléculaire |
C7H7N3S2 |
|---|---|
Poids moléculaire |
197.28 |
Apparence |
white to off-white solid powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






